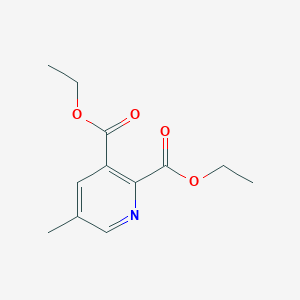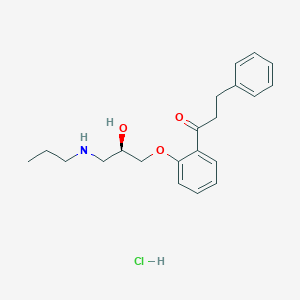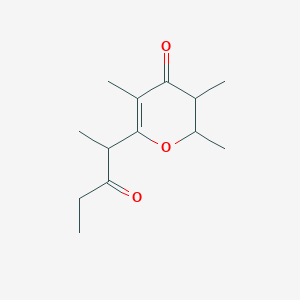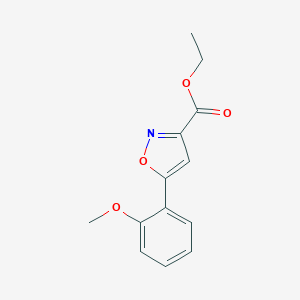![molecular formula C11H9BrS B024983 3-[4-(Bromomethyl)phenyl]thiophen CAS No. 108912-09-0](/img/structure/B24983.png)
3-[4-(Bromomethyl)phenyl]thiophen
Übersicht
Beschreibung
3-[4-(Bromomethyl)phenyl]thiophene, also known as 3-BMPT, is an organic compound composed of a thiophene ring and a bromomethylphenyl group. It is a versatile compound that has numerous applications in the fields of organic synthesis and materials science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-BMPT.
Wissenschaftliche Forschungsanwendungen
Synthese von funktionalisierten Derivaten
“3-[4-(Bromomethyl)phenyl]thiophen” wird bei der Synthese von funktionalisierten Thiophenderivaten verwendet . Diese Derivate haben maßgeblich zum Wachstum der Materialchemie beigetragen und vielversprechende Entwicklungen in Richtung neuer Technologien in der Elektronik gezeigt .
Agrochemische Anwendungen
Thiophen-basierte kleine organische Moleküle, die mit “this compound” synthetisiert werden können, haben eine Vielzahl von Anwendungen, unter anderem im agrochemischen Bereich .
Pharmazeutische Anwendungen
“this compound” kann auch im pharmazeutischen Bereich eingesetzt werden. Thiophen-basierte kleine organische Moleküle haben eine Vielzahl von Anwendungen in diesem Bereich gezeigt .
Synthese von konjugierten Polymeren für elektronische und optoelektronische Anwendungen
“this compound” kann bei der Synthese von regioregulären Thiophen-basierten konjugierten Polymeren für elektronische und optoelektronische Anwendungen verwendet werden . Diese Polymere weisen faszinierende Eigenschaften wie elektronische, optoelektronische, Chemosensitivität, Flüssigkristallinität und hohe Leitfähigkeit auf .
Synthese von neuartigen Thiophen-basierten konjugierten Polymeren für optische Bauelemente
“this compound” kann bei der Entwicklung und Synthese von neuartigen Thiophen-basierten konjugierten Polymeren für optische Bauelemente verwendet werden .
Synthese von neuartigen Thiophen-basierten konjugierten Polymeren für elektronische Bauelemente
“this compound” kann auch bei der Entwicklung und Synthese von neuartigen Thiophen-basierten konjugierten Polymeren für elektronische Bauelemente verwendet werden .
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Thiophenes and their derivatives show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
3-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJJVAQFMGIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549019 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108912-09-0 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-[4-(Bromomethyl)phenyl]thiophene in the synthesis of the cationic imidazolium salt described in the research?
A1: 3-[4-(Bromomethyl)phenyl]thiophene serves as a crucial starting material in the multistep synthesis of poly[2,3-dimethyl-1-(4-thien-3-ylbenzyl)-1H-imidazol-3-ium] bis((trifluoromethyl)sulfonyl)imide. Specifically, it reacts with 1,2-dimethylimidazole in a key step. This reaction leads to the formation of a 3-fluorophenylthiophene derivative containing a cationic imidazolium group in the para position of the phenyl ring []. This imidazolium bromide precursor is then subjected to anion exchange with lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI) to yield the final bis[(trifluoromethyl)sulfonyl]imide (TFSI) salt [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)






